Compound Description: This compound is a novel anti-cancer agent studied for its use in combination therapies with other anti-cancer agents or radiation therapy. [, ] Further details regarding its specific mechanism of action and biological activity are not provided in the abstracts.
Compound Description: PF-06747775 is a potent and selective irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper mutation commonly associated with resistance to first-generation EGFR inhibitors. It exhibits selectivity over wild-type EGFR and possesses desirable pharmacokinetic properties, leading to its evaluation in phase I clinical trials for EGFR-mutant-driven non-small cell lung cancer. []
Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), specifically designed for topical ocular delivery as a potential therapy for neovascular age-related macular degeneration. [] It exhibits potency and efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical ocular administration, and an acceptable rabbit ocular pharmacokinetic profile.
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor, demonstrating good preclinical pharmacokinetics and enhanced antitumor activity when combined with the approved EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft model. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis. It exhibits high affinity for the 5-HT2A receptor, potent antiplatelet activity, and favorable pharmacokinetic properties. [, ]
Compound Description: Hu7691 is a novel, potent, and selective Akt inhibitor. It displays low activity in inducing HaCaT keratinocyte apoptosis, good kinase selectivity, and excellent anticancer cell proliferation potency. [] Its promising safety profile, pharmacokinetic characteristics, and in vivo efficacy led to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.